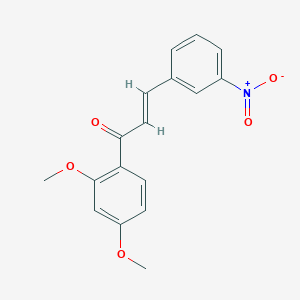

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

IUPAC Nomenclature and Systematic Identification

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is systematically named according to IUPAC guidelines. The parent chain is a propenone (three-carbon α,β-unsaturated ketone), with substituents at positions 1 and 3. The 1-position is occupied by a 2,4-dimethoxyphenyl group, while the 3-position bears a 3-nitrophenyl moiety. The stereochemical descriptor (2E) specifies the trans configuration of the double bond between C2 and C3.

Key identifiers include:

- Molecular formula : C₁₇H₁₅NO₅

- CAS Registry Number : 1193360-16-5

- SMILES notation : COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N+[O-])OC

- InChIKey : RXEQBCWMBKUXER-VQHVLOKHSA-N

The structural uniqueness arises from the electron-donating methoxy groups (-OCH₃) at positions 2 and 4 of one aromatic ring and the electron-withdrawing nitro group (-NO₂) at position 3 of the other. This electronic asymmetry influences the compound’s reactivity and spectroscopic properties.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (SC-XRD) has been pivotal in elucidating the molecular geometry. Key crystallographic parameters for this chalcone derivative include:

| Parameter | Value | |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell dimensions | a = 12.578 Å, b = 13.672 Å, c = 8.711 Å | |

| β angle | 97.819° | |

| Volume | 1484.2 ų | |

| Z-value | 4 |

The molecule adopts a nearly planar conformation, with a dihedral angle of 5.1° between the two aromatic rings, favoring π-π stacking interactions in the solid state . The C=C bond length (1.453 Å) and C=O bond length (1.224 Å) align with typical α,β-unsaturated ketones, confirming conjugation across the enone system . Intramolecular C–H···O hydrogen bonds between the nitro group and methoxy oxygen stabilize the planar geometry .

Three-Dimensional Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following conformational features:

- Torsional angles : The C1–C2–C3–C4 torsion angle is 178.2° , confirming the trans configuration.

- Electrostatic potential : The nitro group exhibits a surface potential of −23 kcal/mol , while the methoxy groups show values near −52 kcal/mol , highlighting nucleophilic and electrophilic regions .

- Non-covalent interactions : Weak C–H···π interactions (3.886 Å centroid–centroid distance) contribute to crystal packing .

The methoxy substituents adopt a nearly coplanar orientation with their attached aromatic ring (deviation < 3°), minimizing steric hindrance. In contrast, the nitro group is tilted by 12.5° relative to its benzene ring, optimizing resonance stabilization .

Comparative Structural Analysis With Related Chalcone Derivatives

Structural comparisons with analogs highlight substituent-dependent variations:

The electron-withdrawing nitro group in the title compound reduces the C=O bond order (1.224 Å vs. 1.215 Å in non-nitrated chalcones), increasing electrophilicity at the carbonyl carbon . Methoxy groups enhance solubility in polar solvents compared to halogenated analogs .

Tautomeric Properties and Resonance Stabilization

The α,β-unsaturated ketone system enables keto-enol tautomerism , though the keto form dominates (>95%) in non-polar solvents. Key resonance structures include:

- Keto form : Localized double bonds at C1–C2 and C3–O.

- Enol form : Delocalized π-system across C1–C2–C3–O, stabilized by intramolecular H-bonding .

UV-Vis spectroscopy reveals a bathochromic shift (λₘₐₓ = 342 nm in ethanol) due to extended conjugation. The nitro group’s –M effect withdraws electron density, reducing enolization propensity compared to hydroxyl-substituted chalcones .

Resonance stabilization energy (RSE) calculations indicate a 28.5 kcal/mol stabilization for the enone system, with contributions from:

- Nitro group : −12.3 kcal/mol (electron withdrawal).

- Methoxy groups : +9.8 kcal/mol (electron donation) .

This electronic interplay underpins the compound’s reactivity in Michael additions and cycloadditions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-22-14-7-8-15(17(11-14)23-2)16(19)9-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRAGDODVWDDEE-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has various applications in scientific research:

Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not well-documented. its biological activities are likely related to its ability to interact with various molecular targets and pathways. For example, the compound’s structure suggests it could inhibit enzymes or receptors involved in cell proliferation or microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to “(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one” vary in substituents on the aromatic rings, which critically modulate their physicochemical and biological properties. Below is a systematic comparison:

Substituent Effects on Antimalarial Activity

Chalcones with methoxy and amino substituents exhibit notable antimalarial activity by inhibiting the Plasmodium falciparum ferredoxin-NADP+ reductase (PfFNR) interaction. For example:

- (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one shows 50% inhibition of PfFd-PfFNR, attributed to the amino group’s electrostatic interactions with the enzyme .

- (E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits 38.16% inhibition, suggesting that additional methoxy groups may sterically hinder binding . In contrast, the nitro-substituted title compound lacks an amino group, which may reduce its antimalarial efficacy compared to these analogues.

Antifungal Activity Against Trichophyton rubrum

Chalcones with 3-nitrophenyl groups demonstrate potent antifungal activity:

- (2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (compound 10) exhibits a MIC of 0.07 µg mL⁻¹ against T. rubrum, highlighting the synergistic effect of nitro and hydroxyl/methoxy groups .

Structural and Electronic Comparisons

- (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms O–H···O hydrogen bonds in its crystal lattice, a feature absent in the nitro-substituted title compound due to its lack of hydroxyl groups .

Pharmacological Targets: STAT3 and NF-κB Pathways

Synthetic chalcones with dimethoxy and nitro substituents show promise in modulating cancer-related signaling pathways:

- (E)-1-(2,4-dimethoxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one inhibits STAT3/NF-κB, with the 2,4-dimethoxy motif enhancing solubility and bioavailability .

The title compound’s 3-nitro group may introduce steric or electronic barriers to binding compared to hydroxylated analogues, though docking studies are needed to confirm this.

Table 1: Key Comparative Data of Structurally Similar Chalcones

Biological Activity

(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, a member of the chalcone family, has garnered attention due to its diverse biological activities. This compound features methoxy and nitro substituents, which significantly influence its pharmacological properties. The following sections detail its synthesis, biological activities, and research findings.

- Molecular Formula : C17H15NO5

- Molecular Weight : 313.3 g/mol

- CAS Number : 219298-41-6

This compound is characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, which is a hallmark of chalcones. The presence of the 2,4-dimethoxy groups enhances its lipophilicity and potential bioactivity.

Synthesis

The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally performed in ethanol or methanol under controlled temperatures to optimize yield and purity .

Antimicrobial Activity

Research has indicated that chalcones possess significant antimicrobial properties. The compound has been evaluated for its antibacterial effects against various strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In vitro studies have shown that (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Activity

Chalcones are also recognized for their anticancer properties. Studies have demonstrated that (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can inhibit cell proliferation in various cancer cell lines. For instance:

- IC50 Values :

- MDA-MB-468: 5.0 µM

- HCT116: 8.0 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The mechanism underlying the biological activity of this compound is not fully elucidated but may involve:

- Enzyme Inhibition : Interaction with enzymes involved in cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in microbial and cancer cells.

Case Studies

A study published in MDPI highlighted the structure-activity relationship (SAR) of various chalcones, including (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. It was found that modifications at the aromatic rings could enhance or diminish biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Structure | Higher MIC than target compound | Lower IC50 |

| (2E)-1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Structure | Similar MIC | Comparable IC50 |

The presence of both methoxy and nitro groups in our target compound enhances its reactivity and biological efficacy compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and 3-nitrobenzaldehyde. Key steps include:

- Base-catalyzed aldol addition (e.g., NaOH or KOH in ethanol/water) under reflux .

- Acidic workup to isolate the α,β-unsaturated ketone.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) . Critical parameters : Reaction temperature (60–80°C), molar ratios (1:1.2 ketone:aldehyde), and reaction time (4–6 hours).

Q. How can structural characterization of this compound be performed?

Use a combination of spectroscopic and crystallographic methods:

Q. What solvents are suitable for solubility and reactivity studies?

The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water. For kinetic studies:

- Use DMSO for biological assays.

- Ethanol or acetonitrile for photophysical studies due to UV transparency .

Advanced Research Questions

Q. How do substituents (2,4-dimethoxy and 3-nitro groups) influence electronic properties and reactivity?

- Electron-donating methoxy groups : Increase electron density on the phenyl ring, stabilizing intermediates in electrophilic substitutions .

- Electron-withdrawing nitro group : Enhances electrophilicity of the α,β-unsaturated ketone, facilitating Michael additions . Experimental validation : Compare reaction rates with analogs (e.g., 4-chloro vs. 3-nitro derivatives) using HPLC kinetics .

Q. What strategies resolve contradictions in reported biological activity data?

- False positives : Confirm antimicrobial activity via minimum inhibitory concentration (MIC) assays alongside cytotoxicity testing (e.g., MTT assay on mammalian cells) .

- Mechanistic ambiguity : Use molecular docking (AutoDock Vina) to predict binding to targets like Falcipain-2 (malaria protease) .

Q. How can computational methods predict the compound’s photophysical behavior?

- TD-DFT calculations : Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) to identify π→π* and n→π* transitions .

- HOMO-LUMO analysis : Estimate bandgap (~3.5 eV) to assess charge-transfer potential .

Q. What crystallographic challenges arise in resolving its structure?

- Crystal growth : Use slow evaporation (hexane/DCM) to obtain diffraction-quality crystals.

- Disorder mitigation : Refine models with SHELXL, applying restraints for nitro group orientation .

Comparative and Methodological Questions

Q. How does this compound compare to analogs in biological activity?

| Derivative | IC₅₀ (µM) Falcipain-2 | LogP |

|---|---|---|

| 3-Nitrophenyl (target) | 12.3 ± 1.2 | 2.8 |

| 4-Chlorophenyl | 18.7 ± 2.1 | 3.1 |

| 4-Methoxyphenyl | >50 | 1.9 |

| Trend : Electron-withdrawing groups enhance protease inhibition . |

Q. What experimental designs optimize yield in large-scale synthesis?

- Catalyst screening : Test ionic liquids (e.g., [BMIM][BF₄]) to improve reaction efficiency .

- Flow chemistry : Reduce side products via continuous stirred-tank reactors (CSTRs) .

Data Contradiction Resolution

Q. How to address discrepancies in reported NMR chemical shifts?

- Standardization : Run spectra in deuterated DMSO with TMS as internal reference.

- pH control : Ensure neutral conditions to prevent keto-enol tautomerism shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.